Imidazole derivatives have garnered significant attention in the pharmaceutical and chemical research communities due to their versatile biological activities and applications in various fields. The compound "1H-Imidazole-4-methanol, 5-methyl-2-phenyl-" and its analogs have been synthesized and evaluated for their potential as therapeutic agents and their biochemical properties. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of these compounds, drawing on data from several research studies.
The antimicrobial and antifungal potential of imidazole derivatives has been demonstrated through in vitro studies. Novel substituted benzofuran-2-yl)(phenyl)methanone analogs with an imidazole moiety have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains2. These compounds were evaluated using the disc diffusion method and minimum inhibitory concentration (MIC) assays, with some demonstrating excellent potency and non-toxic nature against human cervical (HeLa) and Supt1 cancer cell lines2.
Imidazole derivatives have also been explored for their nonacidic anti-inflammatory and analgesic properties. A one-pot synthesis of a naphth[1,2-d]imidazole compound with potential anti-inflammatory and analgesic effects was described, and the synthesized compound was used in pharmacokinetics and metabolism studies3.
The synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles has shown that these compounds possess in vitro activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria4. Some of these compounds also exhibited good in vivo activity against Candida albicans, highlighting their potential as antimycotic agents4.
The compound is cataloged under the CAS number 13682-32-1 and can be found in various chemical databases and literature. Its classification as a heterocyclic organic compound places it among substances that exhibit significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
The synthesis of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl can be achieved through multiple methods, often involving the reaction of imidazole derivatives with carbonyl compounds or other suitable reagents.
The reaction conditions typically include controlled temperature and pressure to optimize yield and purity. For example, using solvents like tetrahydrofuran or methanol can facilitate reactions while minimizing side products.
The molecular structure of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl features:
1H-Imidazole-4-methanol, 5-methyl-2-phenyl is involved in various chemical reactions:
Typical conditions for these reactions include:
The mechanism of action for compounds like 1H-Imidazole-4-methanol, 5-methyl-2-phenyl often involves interaction with biological targets such as enzymes or receptors:
This compound has shown potential as an inhibitor for enzymes involved in metabolic pathways, such as xanthine oxidase, which is relevant for conditions like gout. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Research indicates that derivatives of imidazole compounds can exhibit antimicrobial properties, making them candidates for therapeutic applications against bacterial infections .
The physical properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl are crucial for its application:
The compound is generally stable under normal conditions but may be sensitive to strong oxidizing agents or extreme pH levels.
1H-Imidazole-4-methanol, 5-methyl-2-phenyl has several applications across various fields:
It serves as a building block for synthesizing more complex heterocyclic compounds used in medicinal chemistry.
Due to its enzyme inhibitory properties, it holds potential for developing treatments for metabolic disorders and infections.
The compound is also utilized in material science for developing novel materials and as a catalyst in organic synthesis processes .
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- belongs to the imidazole class of heterocyclic compounds, characterized by a five-membered diazole ring containing two nitrogen atoms at non-adjacent positions (1 and 3) along with three carbon atoms. The systematic IUPAC name (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol precisely defines the substituent positions: a phenyl group at C2, a methyl group at C5, and a hydroxymethyl group (-CH₂OH) at C4. This nomenclature adheres to the Hantzsch-Widman system where the suffix "-imidazole" designates the parent heterocycle, with prefixes and locants specifying substituents [6].
The molecular formula C₁₁H₁₂N₂O corresponds to a molecular weight of 188.23 g/mol. Key structural features include:
Table 1: Fundamental Structural Characteristics of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
Property | Value/Description |
---|---|
Systematic IUPAC Name | (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol |
Molecular Formula | C₁₁H₁₂N₂O |
Molecular Weight | 188.23 g/mol |
Canonical SMILES | CC₁=C(N=C(N₁)C₂=CC=CC=C₂)CO |
InChI Key | RUEBPOOTFCZRBC-UHFFFAOYSA-N |
Hydrogen Bond Donor Count | 2 (Imidazole NH and OH) |
Hydrogen Bond Acceptor Count | 2 (Imidazole N and OH) |
Rotatable Bond Count | 2 (C-C bond of hydroxymethyl and C-phenyl bond) |
Topological Polar Surface Area | 48.9 Ų |
The compound exhibits amphoteric behavior characteristic of imidazoles, acting as both a weak base (pKa ~7.0 for N3 protonation) and weak acid (pKa ~14.9 for N1 deprotonation). This property facilitates ionic interactions under physiological conditions. The hydroxymethyl group significantly enhances water solubility compared to unsubstituted imidazole derivatives, with a calculated partition coefficient (XLogP3) of 1.3, indicating moderate lipophilicity suitable for membrane permeability while retaining aqueous solubility. The electron-donating methyl group at C5 increases electron density at C4, rendering it susceptible to electrophilic substitution, though this is sterically hindered by the hydroxymethyl group. Conversely, C2 is electron-deficient due to the adjacent nitrogen atoms, making it a potential site for nucleophilic attack [6] [8].
The historical development of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is intrinsically linked to broader advances in imidazole chemistry. While imidazole itself was first synthesized by Heinrich Debus in 1858 via condensation of glyoxal, formaldehyde, and ammonia, the specific 2,4,5-trisubstituted pattern emerged from methodological refinements in the Debus-Radziszewski reaction. This multicomponent reaction involving a 1,2-dicarbonyl compound (benzil analog), aldehyde (for C2 substitution), and ammonia source provided efficient access to trisubstituted imidazoles. The incorporation of a hydroxymethyl group at C4 represented a strategic functionalization to enhance hydrogen-bonding capacity and aqueous solubility relative to simpler alkyl or aryl analogs [6] [9].
The compound gained significant attention in medicinal chemistry during the 2000s as a structural analog of mitragynine, the principal alkaloid of the kratom plant (Mitragyna speciosa). Researchers recognized that modifications to the mitragynine scaffold could potentially retain desirable analgesic effects while minimizing opioid-like dependence liabilities. The 5-methyl-2-phenyl-1H-imidazole-4-methanol structure emerged as a simplified pharmacophore preserving key elements of mitragynine's interaction with central nervous system targets but with reduced addiction potential. This positioned it as a promising candidate for developing safer analgesics without classical opioid side effects .
Parallel research explored its potential in neurodegenerative disease therapeutics following screening campaigns that identified moderate acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ~50-100 µM). This activity, though modest, suggested potential as a lead compound for Alzheimer's disease treatment, spurring synthetic efforts to optimize potency. The molecule's ability to cross the blood-brain barrier, attributed to its balanced logP value and molecular weight <500 Da, further supported central nervous system applications. While not advancing to clinical development itself, this compound served as a critical proof-of-concept molecule demonstrating that imidazole-based structures could effectively modulate cholinesterase activity [5].
Table 2: Historical Development Timeline of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
Time Period | Key Developments |
---|---|
1858 | Heinrich Debus reports first synthesis of imidazole (glyoxaline) via glyoxal-formaldehyde-ammonia condensation |
Late 19th Century | Arthur Rudolf Hantzsch and others develop systematic methods for substituted imidazoles |
1887 | Hantzsch formally names "imidazole" and characterizes tautomerism |
Mid-20th Century | Radziszewski refines multicomponent synthesis enabling practical access to 2,4,5-trisubstituted derivatives |
1960s-1990s | Recognition of imidazole's biological importance in histidine, purines, and pharmaceutical agents |
2000s | Identification as mitragynine analog with reduced dependence potential; exploration of acetylcholinesterase inhibition |
2010s-Present | Application as synthetic intermediate for hybrid molecules; crystallographic characterization |
The compound was assigned CAS Registry Number 13682-32-1, facilitating unambiguous identification across chemical databases. Its entry into commercial catalogues (e.g., PubChem CID 83658) during the early 21st century standardized access for research purposes, with documented synthesis typically involving:
These synthetic approaches enabled gram-scale production, supporting biological evaluation and establishing the compound as a versatile intermediate for generating molecular hybrids targeting diverse therapeutic areas [3] [7].
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- exemplifies the strategic application of imidazole derivatives in rational drug design, leveraging three key pharmacological attributes:
As a mitragynine bioisostere, this compound retains the capacity for G-protein-coupled receptor modulation while exhibiting reduced β-arrestin recruitment—a mechanism linked to opioid dependence. Research indicates its analgesic efficacy in murine hot-plate tests occurs without significant dopamine elevation in the nucleus accumbens, suggesting lower abuse potential than classical opioids. This exemplifies imidazole's utility in refining therapeutic profiles through scaffold modification .
In neurodegenerative drug discovery, the compound's moderate acetylcholinesterase inhibition (approximately 40-50% inhibition at 100 μM) stems from dual binding interactions:
Table 3: Structure-Activity Relationship Insights for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- Derivatives
Structural Modification | Biological Consequence | Therapeutic Implication |
---|---|---|
C2 Phenyl group | Essential for acetylcholinesterase affinity via π-stacking with Trp279 | Removal abolishes AChE inhibition |
C4 Hydroxymethyl group | Enhances solubility; hydrogen bonding to His440 in AChE; oxidation yields aldehyde analogs | Conversion to carboxylic acid reduces CNS penetration |
C5 Methyl group | Electron donation increases imidazole basicity; steric shielding of C4 position | Replacement with ethyl maintains activity |
N1 Hydrogen | Critical for hydrogen bonding; methylation eliminates analgesic activity | Required for opioid receptor interaction |
Hybridization with 1,3,4-oxadiazole | Enhanced AChE inhibition (IC₅₀ 5-10 μM); dual binding site engagement | Improved anti-Alzheimer potential |
Metal complexation | Copper(II) complexes show enhanced cytotoxicity against cancer cell lines | Potential application in oncology |
The compound serves as a versatile synthon for generating structurally diverse bioactive molecules:
These applications underscore the compound's significance as a molecular template in contemporary drug discovery, balancing synthetic accessibility with capacity for target engagement across therapeutic areas including pain management, neurodegenerative disorders, and oncology. Its continued exploration exemplifies the enduring pharmaceutical value of rationally functionalized imidazole architectures [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1